molecular formula C4H5NO3 B3331894 Morpholine-2,3-dione CAS No. 86310-85-2

Morpholine-2,3-dione

Cat. No. B3331894
CAS RN: 86310-85-2
M. Wt: 115.09 g/mol
InChI Key: MENOBBYDZHOWLE-UHFFFAOYSA-N
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Description

Morpholine-2,3-dione is a chemical compound with the molecular formula C4H5NO3 . It is a decided structure with a molecular weight of 115.088 .


Synthesis Analysis

Morpholines, including Morpholine-2,3-dione, are frequently synthesized from 1,2-amino alcohols and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .


Molecular Structure Analysis

The molecular structure of Morpholine-2,3-dione is represented by the InChI code: InChI=1S/C4H5NO3/c6-3-4(7)8-2-1-5-3/h1-2H2, (H,5,6) .


Chemical Reactions Analysis

Morpholine can undergo a diversity of chemical reactions. It is an amino ether. The ether function of the molecule is typically inert and most of the reactions involve the secondary amine group .


Physical And Chemical Properties Analysis

Morpholine is a flammable liquid and vapor. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Scientific Research Applications

Preparation and Exploitation in Biomedical Applications

  • Morpholine-2,5-diones, which are analogues of cyclic dipeptides, have significant interest for biomedical applications. They are used as monomers for the synthesis of biodegradable polymers, prodrugs of bioactive amino acids, and in drug delivery systems (Vinšová, 2001).

Use in Biodegradable Materials

  • These compounds serve as cyclic monomers for creating biodegradable materials, showing potential applications in the medical field, particularly in drug delivery and gene carriers (Yu, 2015).

Synthesis of Rigid Polyurethane Foams

  • Morpholine-2,3-dione derivatives have been used in synthesizing rigid polyurethane foams with high thermal stability and mechanical strength, suitable for heat-insulating materials operating at temperatures as high as 150°C (Zarzyka et al., 2018).

Enantioselective Synthesis Applications

  • The derivatives are utilized in the enantioselective synthesis of various organic compounds, showcasing their versatility in organic chemistry (Pansare et al., 2002).

Biocompatibility and Biodegradability

  • Morpholine-2,5-dione-based materials are gaining attention for their impressive biocompatibility and capacity to degrade through hydrolytic and enzymatic pathways. This makes them suitable for medical applications, particularly in controlled drug release (Burton et al., 2021).

Safety and Hazards

Morpholine is harmful if swallowed and causes severe skin burns and eye damage. It is toxic in contact with skin or if inhaled . It is recommended to use personal protective equipment, use only in well-ventilated areas, avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, do not breathe vapors or spray mist, and do not ingest .

properties

IUPAC Name

morpholine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-3-4(7)8-2-1-5-3/h1-2H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENOBBYDZHOWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary synthetic routes to obtain Morpholine-2,3-diones?

A1: Morpholine-2,3-diones can be synthesized through several methods. One approach involves the palladium-catalyzed double carbonylation of β-amino alcohols. [, ] This reaction utilizes carbon monoxide and oxygen in the presence of palladium and copper catalysts. Another method involves reacting N-substituted morpholine-2,3-dione derivatives with alkylene carbonates to form polyols with oxamidoester groups. [] These polyols have shown potential in synthesizing rigid polyurethane foams.

Q2: How can Morpholine-2,3-diones be used in materials science?

A2: Research suggests that Morpholine-2,3-dione derivatives can be used to synthesize polyols containing oxamidoester groups. [] These polyols, when incorporated into polyurethane formulations, yield rigid foams with notable thermal stability and mechanical strength. These properties make the foams suitable for applications requiring heat insulation at temperatures up to 150°C. []

Q3: What are the applications of Morpholine-2,3-diones in oligonucleotide synthesis?

A3: Morpholine-2,3-dione derivatives, specifically 4-(2-hydroxyethyl)-morpholine-2,3-dione, serve as valuable precursors for non-nucleosidic phosphoramidite monomers. [, ] These monomers are crucial for the automated solid-phase synthesis of modified oligonucleotides. This approach allows for the incorporation of various functionalities into oligonucleotides, leading to the development of modified oligonucleotides with diverse applications. []

Q4: Are there any studies on the reactivity of Morpholine-2,3-diones?

A4: Yes, research has investigated the reactivity of β-amino alcohols with dialkyl oxalates, leading to the formation of substituted oxalamide and Morpholine-2,3-dione derivatives. [] This study provides insights into the reaction mechanisms and factors influencing the selective synthesis of these compounds.

Q5: Have Morpholine-2,3-diones been explored as intermediates in drug synthesis?

A5: Yes, Morpholine-2,3-diones and 2-hydroxymorpholin-3-ones, both synthesized from β-amino alcohols, have been investigated as intermediates in the synthesis of Aprepitant. [, ] Aprepitant is a medication used to prevent nausea and vomiting, highlighting the potential pharmaceutical applications of these compounds.

Q6: Is there research exploring alternative synthetic approaches using Morpholine-2,3-diones?

A6: Yes, studies have explored the synthesis of new heterocyclic compounds using N-benzyl(heptyl)-3-benzyl(heptyl)amino-4-hydroxybutanamide as a starting material. [] This research highlights the versatility of Morpholine-2,3-diones as building blocks in organic synthesis.

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